![molecular formula C19H21NOS2 B1325186 4'-Thiomethyl-3-thiomorpholinomethyl benzophenone CAS No. 898762-98-6](/img/structure/B1325186.png)
4'-Thiomethyl-3-thiomorpholinomethyl benzophenone
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Overview
Description
Molecular Structure Analysis
The molecule contains a total of 46 bonds. There are 25 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 ketone (aromatic), 1 tertiary amine (aliphatic), and 2 sulfides .Physical And Chemical Properties Analysis
The physical and chemical properties of “4’-Thiomethyl-3-thiomorpholinomethyl benzophenone” include its molecular formula (C19H21NOS2), molecular weight (343.51 g/mol), and its status as a nonhazardous material for shipping .Scientific Research Applications
Occurrences and Toxicities of Benzophenone Derivatives
Benzophenone derivatives, notably Benzophenone-3 (BP-3), are extensively used in sunscreen and various consumer products. Their wide usage has led to their release into aquatic environments, raising concerns about their potential impact. BP-3 is known for its lipophilic nature, photostability, and bioaccumulative properties. It is rapidly absorbed via oral and dermal routes and transformed into major metabolites in vivo, such as BP-1, BP-8, and THB, with BP-1 showing a longer biological half-life and higher estrogenic potency. BP-3 and its derivatives have been frequently detected in various environmental matrices, including water, soil, sediments, sludge, and biota. Notably, human-related activities and wastewater treatment plant effluents are major sources of BP-3 in the environment. Additionally, the compound has been found in human urine, serum, breast milk, and placental tissues. Despite its widespread use, BP-3 has exhibited endocrine-disrupting capabilities, with strong anti-androgenic and weak estrogenic activities, while also displaying anti-estrogenic activity. However, the environmental levels of BP-3 are generally lower than the Predicted No Effect Concentration (PNEC), suggesting a lower immediate risk. Nevertheless, due to the limited information on its ecotoxicological impact and the observed seasonal and spatial variations of BP-3 in water, further environmental monitoring and studies on the long-term exposure consequences in aquatic ecosystems are warranted (Kim & Choi, 2014).
Photoaffinity Labeling Applications in Structural Biology
Photoaffinity labeling (PAL) is a valuable technique in structural biology, offering insights into the organization of biological systems. It involves the use of photoreactive groups, such as arylazide, benzophenone, and 3-(trifluoromethyl)-3-phenyldiazirine, to create cross-links between photoreactive probes and biomolecules. This process is instrumental in studying potential drug targets, transport processes, and the structural changes in various biological components like G-protein-coupled receptors and nicotinic acetylcholine receptors. Additionally, PAL has applications in examining biological membranes and detecting carbohydrate-binding proteins, contributing significantly to our understanding of complex biological mechanisms (Vodovozova, 2007).
Mechanism of Action
The mechanism of action for “4’-Thiomethyl-3-thiomorpholinomethyl benzophenone” is not clear as it is a research chemical and not intended for human or veterinary use.
properties
IUPAC Name |
(4-methylsulfanylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS2/c1-22-18-7-5-16(6-8-18)19(21)17-4-2-3-15(13-17)14-20-9-11-23-12-10-20/h2-8,13H,9-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAKREGJKBTNRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643363 |
Source
|
Record name | [4-(Methylsulfanyl)phenyl]{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Thiomethyl-3-thiomorpholinomethyl benzophenone | |
CAS RN |
898762-98-6 |
Source
|
Record name | [4-(Methylsulfanyl)phenyl]{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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